molecular formula C5H9NO B1390849 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 661470-56-0

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1390849
CAS No.: 661470-56-0
M. Wt: 99.13 g/mol
InChI Key: DIQOUXNTSMWQSA-RFZPGFLSSA-N
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Description

(1R,4R)-2-Oxa-5-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective synthesis of the compound, providing high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOUXNTSMWQSA-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 3
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 4
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 6
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

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